molecular formula C14H15NO B3872072 Butyramide, N-1-naphthyl- CAS No. 24626-91-3

Butyramide, N-1-naphthyl-

Cat. No.: B3872072
CAS No.: 24626-91-3
M. Wt: 213.27 g/mol
InChI Key: IRLQJPAKTNBBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyramide, N-1-naphthyl-, is an organic compound that belongs to the class of fatty amides It is derived from butyric acid and naphthalene, and it is characterized by the presence of an amide group attached to a butyric acid moiety and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyramide, N-1-naphthyl-, can be synthesized through several methods:

    Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide.

    Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.

    Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to form butyramide.

Industrial Production Methods

Industrial production of butyramide, N-1-naphthyl-, often involves the use of biocatalytic processes. For example, the nitrile hydratase enzyme from Bacillus species can be used to catalyze the conversion of butyronitrile to butyramide. This method is advantageous due to its high efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-1-naphthyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of butyramide can yield primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of butyramide .

Mechanism of Action

The mechanism of action of butyramide, N-1-naphthyl-, involves its interaction with specific molecular targets and pathways. For example, its inhibitory action on histone deacetylases affects the proliferative and differentiation status of cells. Additionally, the compound’s anticonvulsant activity is believed to be related to its interaction with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Butyramide, N-1-naphthyl-, can be compared with other similar compounds such as:

    Isobutyramide: Similar in structure but differs in the position of the amide group.

    N-Benzylbutyramide: Contains a benzyl group instead of a naphthyl group.

    N-Dodecylbutyramide: Contains a dodecyl group instead of a naphthyl group.

Properties

IUPAC Name

N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-14(16)15-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQJPAKTNBBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307283
Record name Butyramide, N-1-naphthyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24626-91-3
Record name Butyramide, N-1-naphthyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyramide, N-1-naphthyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyramide, N-1-naphthyl-
Reactant of Route 2
Reactant of Route 2
Butyramide, N-1-naphthyl-
Reactant of Route 3
Reactant of Route 3
Butyramide, N-1-naphthyl-
Reactant of Route 4
Reactant of Route 4
Butyramide, N-1-naphthyl-
Reactant of Route 5
Reactant of Route 5
Butyramide, N-1-naphthyl-
Reactant of Route 6
Reactant of Route 6
Butyramide, N-1-naphthyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.